Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
“Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the empirical formula C13H16ClNO3S . Its molecular weight is 301.79 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a chloroacetyl amino group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures can undergo various types of reactions. For example, the chloroacetyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Properties
Synthetic Pathways and Reactivity : Research on similar compounds, such as derivatives of benzothiazoles and xylan, highlights modern trends in organic synthesis. These include both conventional multistep processes and one-pot, atom economy procedures adhering to green chemistry principles. The studies emphasize the synthesis's versatility and the functionalization of reactive groups for pharmaceutical applications and material science (Zhilitskaya et al., 2021; Petzold-Welcke et al., 2014).
Pharmacokinetics and Toxicology of Related Compounds : Studies on new psychoactive substances and their pharmacokinetics, pharmacodynamics, and toxicology provide insights into assessing the health risks associated with novel chemical entities. These investigations underscore the importance of understanding the biological effects, potential toxicities, and mechanisms of action for safety and therapeutic application purposes (Nugteren-van Lonkhuyzen et al., 2015).
Chemical and Pharmacological Applications
Antioxidant Properties and Radical Scavenging : Research on compounds like chromones and their derivatives demonstrates their potential as radical scavengers due to their ability to neutralize active oxygen and halt free radical processes. Such antioxidant properties are crucial for preventing cell impairment and are linked to anti-inflammatory, antidiabetic, antitumor, and anticancer activities (Yadav et al., 2014).
Applications in Peptide Studies : The use of spin label amino acids, like TOAC, in peptide studies showcases the application of small molecules in elucidating peptide structure, dynamics, and interactions with biological membranes. Such research contributes to our understanding of peptide-based drugs, membrane-bound proteins, and peptide-nucleic acid interactions, highlighting the interdisciplinary nature of chemical research in biology and medicine (Schreier et al., 2012).
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-7-3-4-8-9(5-7)19-12(15-10(16)6-14)11(8)13(17)18-2/h7H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUGJPXQNROMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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